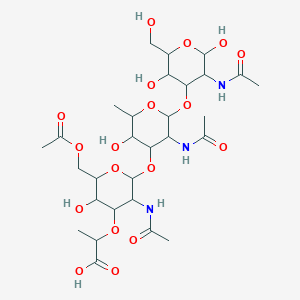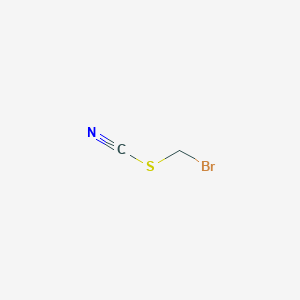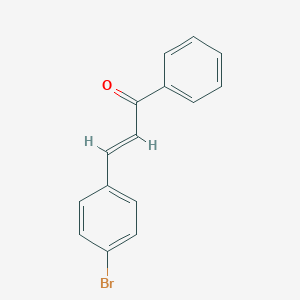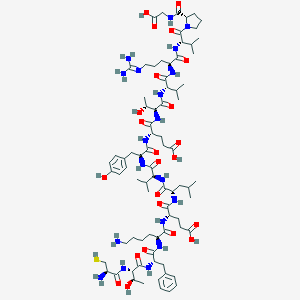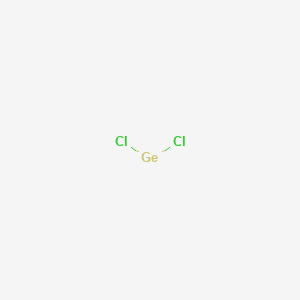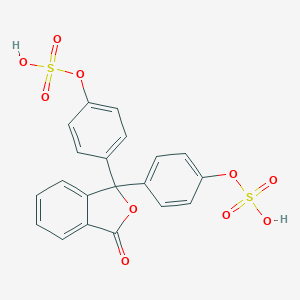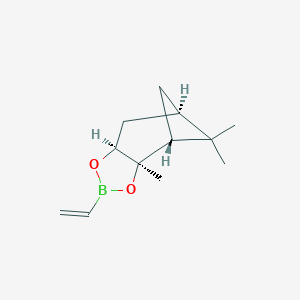
(+)-Vinylboronic acid pinanediol ester
Übersicht
Beschreibung
“(+)-Vinylboronic acid pinanediol ester” is a high-quality chemical provided by specialist distributors serving life science .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H19BO2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a molecular weight of 206.09 and a molecular formula of C12H19BO2 .Wissenschaftliche Forschungsanwendungen
Vinylboronic Acid Pinanediol Ester in Polymer Synthesis
Vinylboronic acid pinanediol ester (VBpin) has been utilized as a comonomer in radical copolymerization with styrene, leading to the synthesis of vinyl alcohol (VA)-styrene copolymers. This process is notable due to the difficulty in synthesizing such copolymers using typical VA precursor monomers like vinyl acetate (VAc). The research highlights the ability to control the molar mass through RAFT polymerization and adjust the VA composition ratio between 11% to 72%, thus impacting the solubility and glass-transition temperature of the resulting copolymers (Makino, Nishikawa, & Ouchi, 2021).
Synthesis of α-Aminoboronic Esters
The compound has been employed in the asymmetric synthesis of stable α-aminoboronic esters. Specifically, Bis(pinanediolato)diboron (B2pnd2) was utilized as the nucleophile, instead of the commonly used bis(pinacolato)diboron, in the stereospecific synthesis catalyzed by a triazole-based N-heterocyclic carbene (NHC) and Cu(I) chloride. The resulting pinanediol-protected α-aminoboronic esters showcased significantly enhanced stability compared to their pinacol derivatives (Chen, Chen, Zheng, & Sun, 2014).
Stability and Reactivity in Coupling Reactions
Vinylboronic acid pinanediol ester derivatives have been highlighted for their stability and reactivity in coupling reactions. For instance, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a related compound, has been noted for its superior performance in terms of stability and reactivity compared to the vinylboronate pinacol ester. It has shown improved selectivity for Heck versus Suzuki coupling with both aryl iodides and bromides and is easier to prepare and store (Lightfoot, Maw, Thirsk, Twiddle, & Whiting, 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (+)-Vinylboronic acid pinanediol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . It contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the stability of the compound’s trigonal esters formed with pinanediol is insensitive to electronic effects, but electron-accepting substituents stabilize the hydroxocomplexes . Additionally, the compound’s reactivity in the SM coupling reaction can be influenced by the presence of other reagents and the reaction conditions .
Eigenschaften
IUPAC Name |
(1R,2R,6S,8R)-4-ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-5-13-14-10-7-8-6-9(11(8,2)3)12(10,4)15-13/h5,8-10H,1,6-7H2,2-4H3/t8-,9-,10+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOFRAFKLHZGL-MWGHHZFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511258 | |
| Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132488-71-2 | |
| Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



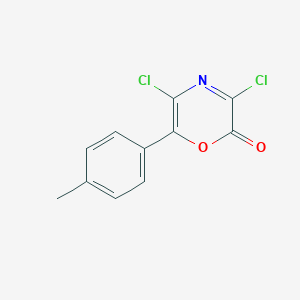


![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
